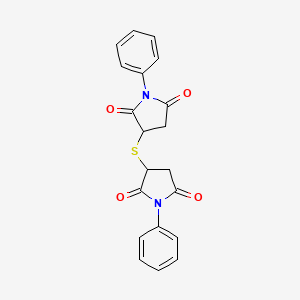![molecular formula C13H15NO2 B11030867 N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B11030867.png)
N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide is an organic compound characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetaldehyde and but-2-ynoic acid.
Reaction Conditions: The aldehyde is first reacted with an amine to form an imine intermediate. This intermediate is then subjected to a coupling reaction with but-2-ynoic acid under basic conditions to yield the final product.
A common synthetic route involves the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base such as triethylamine, and the reaction mixture is typically heated to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- These compounds have similar structural features but differ in the functional groups attached to the but-2-yne moiety.
N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide: shares similarities with other compounds such as N-[1-(4-Methoxyphenyl)ethyl]but-2-yn-1-amine and N-[1-(4-Methoxyphenyl)ethyl]but-2-yn-1-ol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]but-2-ynamide |
InChI |
InChI=1S/C13H15NO2/c1-4-5-13(15)14-10(2)11-6-8-12(16-3)9-7-11/h6-10H,1-3H3,(H,14,15) |
InChI Key |
BKBWBDXQXOXXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11030785.png)

![2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030793.png)
![N-(3,4-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11030805.png)
![methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B11030813.png)
![(1E)-6-(4-chlorophenyl)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030824.png)
![2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11030827.png)
![(1E)-1-[(3-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030830.png)

![3-(3-bromophenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11030845.png)
![(1E)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B11030846.png)
![7-Amino-2-oxo-4,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile](/img/structure/B11030852.png)
![8-Methoxy-4,4,6-trimethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11030853.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11030854.png)
